

Application Note: Precision Quantification of 1-Chloro-3-phenoxypropan-2-ol

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Compound of Interest

Compound Name: 1-Chloro-3-phenoxypropan-2-ol

CAS No.: 4769-73-7

Cat. No.: B1266388

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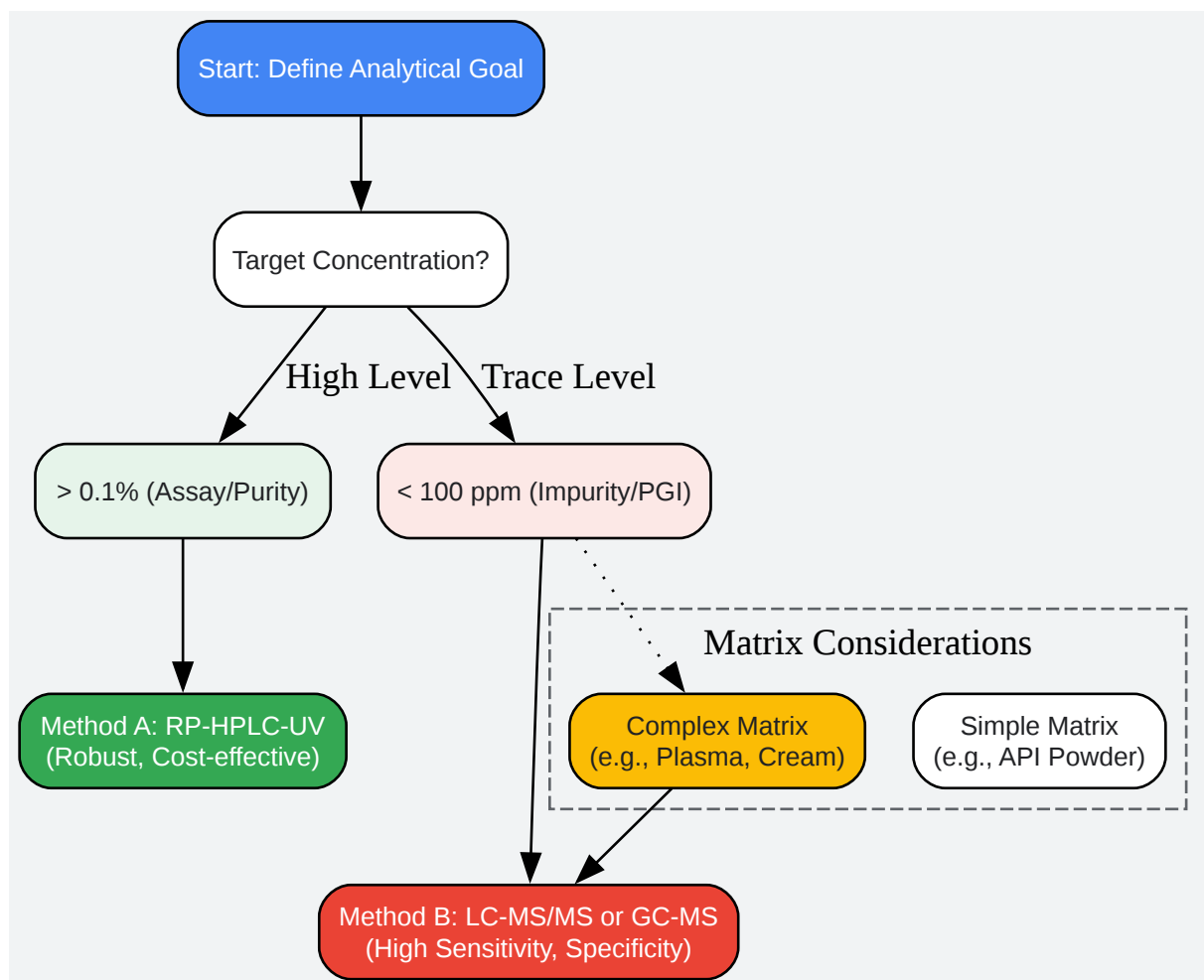
From Raw Material Assay to Trace Impurity Profiling Introduction & Scientific Context

1-Chloro-3-phenoxypropan-2-ol (CPP) is the primary intermediate in the synthesis of 3-phenoxy-1,2-propanediol and related pharmaceutical excipients.^[1] Its presence indicates incomplete hydrolysis or side-reactions involving epichlorohydrin.^[1]

- Molecular Weight: 186.63 g/mol
- Key Structural Feature: The chlorohydrin moiety ($-\text{CH}(\text{OH})-\text{CH}_2\text{Cl}$) poses a risk of epoxide formation in vivo, necessitating sensitive monitoring.^[1]
- Analytical Challenge: While the phenoxy group provides UV absorbance (unlike aliphatic chlorohydrins), the molecule's polarity and potential for thermal degradation require careful method selection.^[1]

Analytical Decision Matrix

The choice of method depends on the required Limit of Quantitation (LOQ) and matrix complexity.[1]



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Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements.

Protocol A: RP-HPLC-UV (Routine Assay)

Objective: Quantification of CPP in bulk synthesis mixtures or raw materials (Purity > 98%).

Principle: Reversed-Phase Chromatography utilizing the strong π - π interaction of the phenoxy ring with C18 stationary phases.[1]

Chromatographic Conditions

Parameter	Specification	Rationale
Column	Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)	End-capped C18 prevents peak tailing caused by the hydroxyl group interacting with silanols.[1]
Mobile Phase A	0.1% Phosphoric Acid in Water	Acidic pH suppresses ionization of residual phenols, sharpening peaks.[1]
Mobile Phase B	Acetonitrile (HPLC Grade)	Provides lower backpressure and sharper peaks than Methanol for this aromatic ether.[1]
Flow Rate	1.0 mL/min	Standard flow for 4.6 mm ID columns to ensure optimal Van Deemter performance.[1]
Detection	UV @ 220 nm (Quant) & 270 nm (ID)	220 nm offers max sensitivity; 270 nm is specific to the phenoxy chromophore (secondary check).[1]
Column Temp	30°C	Controls viscosity and retention time reproducibility.
Injection Vol	10 µL	Standard loop size to prevent column overload.[1]

Gradient Program

Time (min)	% Mobile Phase B	Event
0.0	20	Initial Hold (Equilibration)
2.0	20	Start Elution
12.0	80	Linear Gradient (Elute CPP)
15.0	80	Wash Lipophilic Impurities
15.1	20	Return to Initial
20.0	20	Re-equilibration

Sample Preparation (Standard)

- Stock Solution: Weigh 50.0 mg of CPP Reference Standard into a 50 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1] (Conc: 1000 µg/mL).[1]
- Working Standard: Dilute 5.0 mL of Stock to 50 mL with Mobile Phase A/B (50:50). (Conc: 100 µg/mL).[1]
- Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection. Note: Do not use Nylon filters as they may adsorb the phenoxy moiety.[1]

Protocol B: LC-MS/MS (Trace Impurity Analysis)

Objective: Quantifying CPP at ppm levels (1–100 ppm) in drug substances or cosmetic formulations. Principle: Electrospray Ionization (ESI) in Positive Mode using Multiple Reaction Monitoring (MRM).

Mass Spectrometry Parameters

- Ion Source: ESI Positive (ESI+)
- Precursor Ion: m/z 187.1 [M+H]⁺ (based on ³⁵Cl isotope)[1]
- Mode: MRM (Multiple Reaction Monitoring)[1]

Transition	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Role	Mechanism
Quantifier	187.1	94.1	15	Quant	Cleavage of ether bond (Phenol ion [C ₆ H ₆ O] ⁺)
Qualifier 1	187.1	77.0	25	ID	Phenyl ring fragment [C ₆ H ₅] ⁺
Qualifier 2	187.1	57.1	10	ID	Glycidyl/Propyl fragment

Note: Monitor the ³⁷Cl isotope transition (189.1 -> 94.[1]1) to confirm chlorine presence if matrix interference is suspected.[1]

UHPLC Conditions (for MS)

- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μm)
- Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: Steep gradient (5% B to 95% B in 5 mins) to maximize peak height for trace detection.

Method Validation Criteria (ICH Q2)

To ensure the method is "fit for purpose," the following validation parameters must be met.

Parameter	Acceptance Criteria (Assay)	Acceptance Criteria (Trace)
Specificity	No interference at RT of CPP (> 1.5 resolution)	No peak in blank at MRM transition
Linearity (R ²)	> 0.999 (Range: 80-120%)	> 0.99 (Range: LOQ to 150% limit)
Accuracy (Recovery)	98.0% – 102.0%	80.0% – 120.0%
Precision (RSD)	< 1.0% (n=6)	< 10.0% (n=6)
LOD/LOQ	N/A	S/N > 3 (LOD), S/N > 10 (LOQ)

Troubleshooting & Scientific Insights

Stability of Chlorohydrins

CPP contains a secondary alcohol and a primary alkyl chloride.^[1] Under highly alkaline conditions (pH > 10), it will cyclize to form phenyl glycidyl ether (PGE).^[1]

- Action: Ensure all diluents and mobile phases are pH < 7.0.
- Verification: If a new peak appears at a longer retention time (more hydrophobic) and the CPP peak decreases, check for epoxide formation.^[1]

Sample Matrix Interference

In cosmetic creams containing phenoxyethanol, the preservative peak may elute close to CPP.^[1]

- Resolution: Phenoxyethanol lacks the chlorine atom.^[1]
 - In HPLC: Use the gradient hold at 20% B to separate the more polar chlorohydrin from the alcohol.^[1]
 - In MS: Phenoxyethanol (MW 138) has no crosstalk with the 187 transition.^[1]



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Figure 2: Generalized sample preparation and analysis workflow.

References

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Sources

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